molecular formula C12H13FN2O2 B2450387 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione CAS No. 860787-36-6

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione

Cat. No.: B2450387
CAS No.: 860787-36-6
M. Wt: 236.246
InChI Key: SGWGCWDDLGZBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione typically involves the reaction of 4-fluorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 4-(4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
  • 3-(4-fluorobenzyl)-5,5-dimethylhydantoin

Uniqueness

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is unique due to its specific imidazole ring structure combined with the fluorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGCWDDLGZBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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